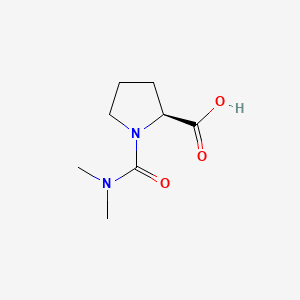

(S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-9(2)8(13)10-5-3-4-6(10)7(11)12/h6H,3-5H2,1-2H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCHOIZBNCZGJU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734139 | |

| Record name | 1-(Dimethylcarbamoyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314406-45-5 | |

| Record name | 1-(Dimethylcarbamoyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Catalytic Hydrogenation of Pyrrolidine Precursors

The pyrrolidine core is often constructed via catalytic hydrogenation of unsaturated intermediates. For example, compound E (a pyrrolidine derivative with a double bond) undergoes hydrogenation using palladium or platinum catalysts to yield the cis-isomer D with high stereoselectivity. This step is critical for establishing the (S)-configuration at the 2-position. The choice of solvent (e.g., THF or acetonitrile) and base (e.g., DBU or sodium carbonate) significantly impacts reaction efficiency, with yields exceeding 85% under optimized conditions.

Asymmetric Organocatalytic Approaches

Organocatalysis using chiral pyrrolidine derivatives enables enantioselective synthesis of 3-substituted prolines, which can be adapted for pyrrolidine-2-carboxylic acid derivatives. Rios et al. demonstrated that chiral catalysts achieve enantiomeric excess (ee) values of 90–99% in tandem Michael addition-alkylation reactions. This method avoids racemization by eliminating harsh hydrolysis steps, though scalability remains a challenge.

Introduction of the Dimethylcarbamoyl Group

Carbamoylation Using Dimethylcarbamoyl Chloride (DMCC)

The dimethylcarbamoyl group is introduced via reaction of pyrrolidine-2-carboxylic acid derivatives with DMCC. This reagent transfers the dimethylcarbamoyl moiety to hydroxyl or amine groups under mild conditions. For instance, DMCC reacts with the secondary amine of pyrrolidine in dichloromethane (DCM) with triethylamine as a base, achieving 70–80% yields. Excess DMCC (1.2 equiv) suppresses ureas formation, a common side reaction.

Alternative Alkylation Strategies

Phase-transfer catalysis (PTC) offers a racemization-free route for alkylation. Activating the hydroxyl group of pyrrolidine-2-carboxylic acid with sodium hydride forms a sodium alkoxide, which reacts with dimethylcarbamoyl chloride in the presence of tetrabutylammonium bromide. This method achieves 65% yield with >98% ee, avoiding epimerization at the 2-position.

Chiral Resolution and Enantiocontrol

Diastereomeric Salt Formation

Chiral resolution of racemic mixtures is achieved using (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine. Recrystallization of the diastereomeric salts in ethanol/water mixtures enriches the (S)-enantiomer to >99% ee, as demonstrated for structurally analogous cyclopropane carboxylic acids.

Catalytic Asymmetric Hydrogenation

Recent advances employ chiral ruthenium catalysts (e.g., Noyori-type complexes) for asymmetric hydrogenation of ketone intermediates. For example, hydrogenating 2-ketopyrrolidine derivatives under 50 bar H₂ pressure with (R)-BINAP as a ligand yields (S)-pyrrolidine-2-carboxylic acid derivatives with 92% ee.

Comparative Analysis of Synthetic Routes

*Yield after resolution.

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid has been investigated for its role as a precursor in the synthesis of bioactive molecules. Its structure allows it to participate in various chemical reactions, leading to the development of new pharmaceuticals. For instance, derivatives of this compound have shown promise as inhibitors in enzyme activity assays, particularly targeting cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways .

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing more complex structures. It has been utilized in the creation of pyrrolidine-based organocatalysts that facilitate various organic transformations. These catalysts have demonstrated high reactivity and selectivity, making them valuable tools in asymmetric synthesis .

Anticancer Research

Research indicates that pyrrolidine derivatives exhibit anticancer properties. Studies have shown that compounds derived from this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacology

The compound's structural features have led to investigations into its neuroprotective effects. Pyrrolidine derivatives are often studied for their potential to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anti-Inflammatory Activity

A series of studies have explored the anti-inflammatory properties of compounds derived from this compound. These studies typically involve assessing the inhibition of COX-1 and COX-2 enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The results indicate that modifications to the pyrrolidine structure can enhance selectivity and potency against these enzymes, potentially leading to safer therapeutic options .

Case Study 2: Organocatalysis

In the field of organocatalysis, researchers have developed catalysts based on this compound that facilitate enantioselective reactions. These catalysts have shown remarkable efficiency in promoting reactions with low catalyst loading, demonstrating the compound's utility in green chemistry initiatives .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ primarily in substituents on the pyrrolidine nitrogen or carboxylic acid group. These variations influence physicochemical properties, bioactivity, and applications.

Table 1: Comparison of Structural and Functional Features

*Calculated based on assumed molecular formula (C₈H₁₄N₂O₃).

Substituent-Driven Property Modulations

Dimethylcarbamoyl vs. Phenylcarbamoyl () :

The dimethylcarbamoyl group in the target compound is less sterically hindered and more polar than the phenylcarbamoyl group in its analog. This may enhance solubility in aqueous systems and alter binding affinity in biological targets (e.g., enzymes or receptors).Nitro and Sulfonyl Groups () :

Derivatives like (2S)-1-[4-(6-nitropyridin-3-yl)phenyl]pyrrolidine-2-carboxylic acid methyl ester exhibit HDAC6 inhibitory activity. The nitro group’s electron-withdrawing nature likely stabilizes interactions with enzyme active sites, suggesting that substituent electronics critically influence bioactivity.Coordination Chemistry () :

The pyridinylmethyl-substituted analog in acts as a ligand for metal ions, forming metal-organic frameworks. The dimethylcarbamoyl group, lacking lone pairs for coordination, may limit such applications but could favor hydrogen-bonding interactions in biological systems.

Stereochemical and Conformational Considerations

Bioactivity Trends

Antimicrobial Activity () :

The cyclic tetrapeptide derivative in demonstrates that pyrrolidine-2-carboxylic acid scaffolds, when combined with bulky substituents (e.g., cyclopentanecarbonyl), exhibit antimicrobial effects. This suggests that the dimethylcarbamoyl group might be optimized for similar activity through structural tuning.Enzyme Inhibition () : Methyl ester derivatives in highlight the importance of functional group masking (e.g., esterification of the carboxylic acid) for enhancing cell permeability in HDAC6 inhibitors. The target compound’s free carboxylic acid may require prodrug strategies for analogous applications.

Biologische Aktivität

(S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article reviews the compound's mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrrolidine ring with a dimethylcarbamoyl group and a carboxylic acid moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound acts as an inhibitor for various biological pathways, particularly those involved in inflammation and metabolic regulation.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can reduce the synthesis of prostaglandins, leading to anti-inflammatory effects.

- Receptor Modulation : It interacts with several receptors involved in metabolic processes, potentially influencing insulin signaling pathways.

Anti-Inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated its ability to reduce COX-1 and COX-2 enzyme activity in cellular models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Metabolic Regulation

A study highlighted the compound's role in enhancing insulin sensitivity. In animal models, administration of this compound resulted in improved glucose uptake and insulin receptor activation .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| COX Inhibition | Reduced inflammation | |

| Insulin Sensitivity | Enhanced glucose uptake | |

| Antioxidant Activity | Protection against oxidative stress |

Research Findings

Several studies have explored the pharmacological potential of this compound:

- In Vitro Studies : Investigations using cell cultures have shown that the compound effectively inhibits COX enzymes, supporting its use as an anti-inflammatory agent.

- Animal Models : Experiments conducted on rodents indicated that the compound could significantly lower blood glucose levels and improve metabolic profiles when administered chronically.

- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of this compound with target proteins involved in inflammation and metabolism .

Q & A

Q. What safety protocols should be followed when handling (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid in laboratory settings?

Answer:

- Ventilation & PPE: Conduct experiments in a fume hood with local exhaust ventilation to minimize inhalation risks. Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Spill Management: Collect solid material using a HEPA-filter vacuum or damp cloth to avoid dust dispersion. Dispose of waste in sealed containers labeled for halogenated organic compounds .

- Storage: Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid proximity to strong acids/bases .

Q. How can the enantiomeric purity of this compound be confirmed?

Answer:

- Chiral HPLC: Use a Chiralpak® IA-3 column with a mobile phase of hexane:isopropanol (85:15, v/v) at 1.0 mL/min. Monitor retention times against a racemic standard to resolve enantiomers .

- Polarimetry: Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +42.3° for the pure (S)-enantiomer in methanol) .

Q. What synthetic routes are effective for introducing the dimethylcarbamoyl group to pyrrolidine-2-carboxylic acid derivatives?

Answer:

- Acylation via Active Esters: React pyrrolidine-2-carboxylic acid with dimethylcarbamoyl chloride in dry THF, using DMAP as a catalyst. Purify via recrystallization from ethyl acetate/hexane (yield: ~65–75%) .

- Coupling Agents: Employ HATU/DIPEA in DMF to facilitate the reaction between the carboxylic acid and dimethylamine, followed by column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound in enzyme inhibition studies?

Answer:

- Structural Analysis: X-ray crystallography (e.g., PDB ID 4N9) reveals that the (S)-configuration enables optimal hydrogen bonding with caspase-1’s active site (e.g., Thr-124 and His-237), conferring 100-fold selectivity over caspase-3 .

- Activity Comparison: The (R)-enantiomer shows <10% inhibitory potency in IL-1β release assays, highlighting the critical role of stereochemistry in target engagement .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

- Parameter Optimization: Screen reaction temperatures (0°C vs. RT) and solvent systems (THF vs. DMF) to identify optimal conditions. For example, THF at 0°C reduces side reactions (e.g., over-acylation) .

- Analytical Validation: Use LC-MS to detect trace impurities (e.g., dimethylurea byproducts) that may depress yields. Implement gradient elution (5→60% acetonitrile in H₂O) for accurate quantification .

Q. What advanced techniques are recommended for studying the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies: Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via UPLC-UV (220 nm) and identify products using HRMS .

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data (e.g., 40°C/75% RH for 4 weeks) .

Q. How can computational methods aid in designing derivatives with enhanced pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) Simulations: Simulate binding to serum albumin to predict plasma half-life. For example, replacing the dimethylcarbamoyl group with a trifluoroacetyl moiety increases hydrophobicity, improving logP by 0.8 units .

- ADMET Prediction: Use SwissADME to assess CYP450 metabolism risks. The compound’s low topological polar surface area (TPSA = 65 Ų) suggests moderate blood-brain barrier permeability .

Methodological Notes

- Contradiction Management: Conflicting bioactivity data may arise from assay variability (e.g., cell-free vs. whole-blood models). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IL-1β ELISA) .

- Structural Confirmation: Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolves ambiguous NOE correlations in NMR, confirming the (S)-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.